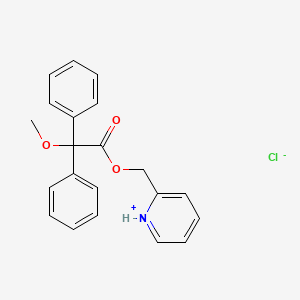
2-Pyridylmethyl methoxydiphenylacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridylmethyl methoxydiphenylacetate hydrochloride is a chemical compound with the molecular formula C21H20ClNO3 and a molecular weight of 369.8414 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridylmethyl methoxydiphenylacetate hydrochloride involves several steps, starting with the preparation of the pyridine ring. One common method involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields . Another approach involves the reaction of 2-fluoro pyridine under specific conditions to obtain 2-pyridone .
Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a simplified bench-top continuous flow setup can be used to produce 2-methylated pyridines with high selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridylmethyl methoxydiphenylacetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, boron tribromide, boron trichloride, silyl iodides, thiolates, and aluminum trichloride . These reagents facilitate the transformation of the compound under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the demethylation of 2-methoxypyridine can yield 2-pyridone .
Aplicaciones Científicas De Investigación
2-Pyridylmethyl methoxydiphenylacetate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various heterocyclic compounds. In biology, it has applications in the study of enzyme inhibitors and receptor ligands. In medicine, it is investigated for its potential therapeutic effects, including its role as a thrombin inhibitor . Additionally, it has industrial applications in the production of dyes and fluorescent materials .
Mecanismo De Acción
The mechanism of action of 2-Pyridylmethyl methoxydiphenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Pyridylmethyl methoxydiphenylacetate hydrochloride include other pyridine derivatives and heterocyclic compounds. Examples include 2-methylpyridines and 2-pyridones .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
49802-64-4 |
|---|---|
Fórmula molecular |
C21H20ClNO3 |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
pyridin-1-ium-2-ylmethyl 2-methoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C21H19NO3.ClH/c1-24-21(17-10-4-2-5-11-17,18-12-6-3-7-13-18)20(23)25-16-19-14-8-9-15-22-19;/h2-15H,16H2,1H3;1H |
Clave InChI |
MUCYTUDICYDWPZ-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC3=CC=CC=[NH+]3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


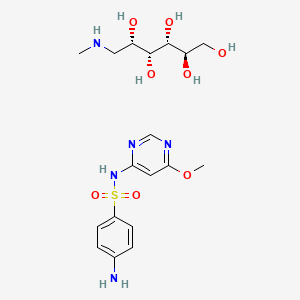
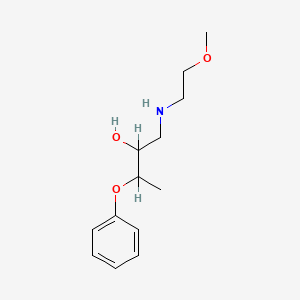
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
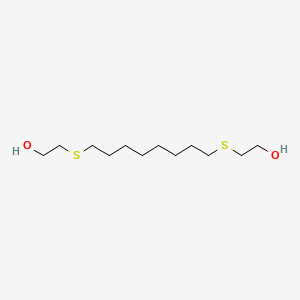
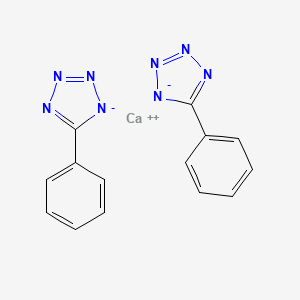
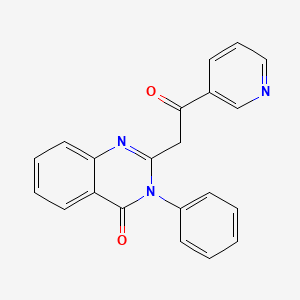
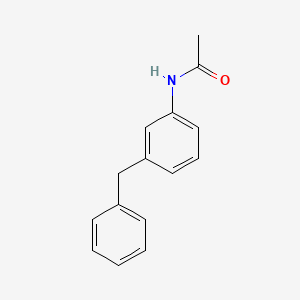
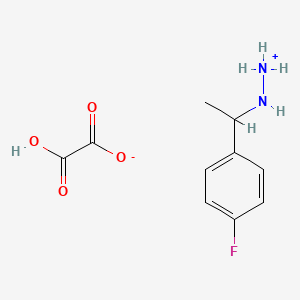
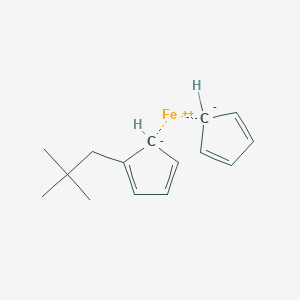
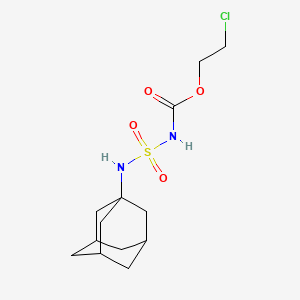
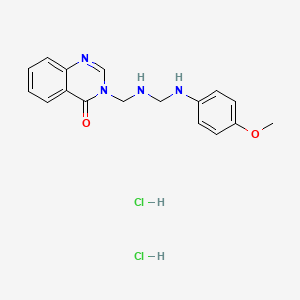
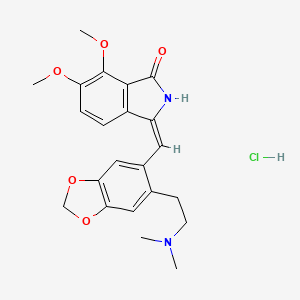
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
